REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5](C(OCC)=O)=[C:4]([O:13][CH:14]([C:16]([O:18]C)=O)[CH3:15])[CH:3]=1.[H-].[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]2[C:16](=[O:18])[CH:14]([CH3:15])[O:13][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
ethyl 4-chloro-2-(1-(methoxycarbonyl)ethoxy)benzoate
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)OCC)C=C1)OC(C)C(=O)OC
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice-aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(C(O2)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |